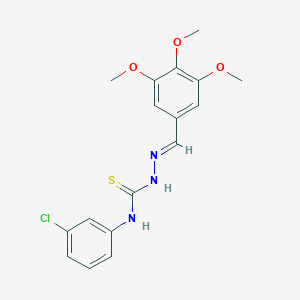![molecular formula C19H15NO6 B15082962 2-oxo-2H-chromen-7-yl {[(benzyloxy)carbonyl]amino}acetate](/img/structure/B15082962.png)
2-oxo-2H-chromen-7-yl {[(benzyloxy)carbonyl]amino}acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-oxo-2H-chromen-7-yl {[(benzyloxy)carbonyl]amino}acetate is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological and pharmacological activities, including anti-inflammatory, antibacterial, antifungal, anticoagulant, antioxidant, antiviral, and anticancer properties
Métodos De Preparación
The synthesis of 2-oxo-2H-chromen-7-yl {[(benzyloxy)carbonyl]amino}acetate typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with benzyloxycarbonyl chloride in the presence of a base such as triethylamine in dichloromethane at ambient temperature . The reaction conditions are mild, and the product is usually obtained in good yields. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Análisis De Reacciones Químicas
2-oxo-2H-chromen-7-yl {[(benzyloxy)carbonyl]amino}acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced coumarin derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyloxycarbonyl group can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols.
Aplicaciones Científicas De Investigación
2-oxo-2H-chromen-7-yl {[(benzyloxy)carbonyl]amino}acetate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of novel coumarin-based compounds with potential biological activities.
Biology: The compound is studied for its interactions with biological macromolecules and its potential as a fluorescent probe for bioimaging.
Medicine: Due to its diverse pharmacological activities, it is investigated for its potential as a therapeutic agent for various diseases, including cancer, inflammation, and infectious diseases.
Mecanismo De Acción
The mechanism of action of 2-oxo-2H-chromen-7-yl {[(benzyloxy)carbonyl]amino}acetate involves its interaction with specific molecular targets and pathways. For example, coumarin derivatives are known to inhibit enzymes such as carbonic anhydrase, monoamine oxidase, and cholinesterase. These interactions can lead to various biological effects, including anti-inflammatory, antioxidant, and anticancer activities. The compound may also regulate reactive oxygen species and inhibit tumor angiogenesis, contributing to its anticancer properties .
Comparación Con Compuestos Similares
2-oxo-2H-chromen-7-yl {[(benzyloxy)carbonyl]amino}acetate can be compared with other similar coumarin derivatives, such as:
2-oxo-2H-chromen-7-yl 4-chlorobenzoate: This compound has similar synthetic routes and biological activities but differs in its specific substituents and resulting properties.
4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate: Another coumarin derivative with distinct substituents, leading to different chemical and biological properties.
6-(2,3-dibromopropyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl {[(benzyloxy)carbonyl]amino}acetate: This compound has additional bromine atoms, which may influence its reactivity and biological activities.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and resulting properties, making it a valuable compound for various scientific research applications.
Propiedades
Fórmula molecular |
C19H15NO6 |
|---|---|
Peso molecular |
353.3 g/mol |
Nombre IUPAC |
(2-oxochromen-7-yl) 2-(phenylmethoxycarbonylamino)acetate |
InChI |
InChI=1S/C19H15NO6/c21-17-9-7-14-6-8-15(10-16(14)26-17)25-18(22)11-20-19(23)24-12-13-4-2-1-3-5-13/h1-10H,11-12H2,(H,20,23) |
Clave InChI |
VLZOPJFXLQTBMZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)NCC(=O)OC2=CC3=C(C=C2)C=CC(=O)O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



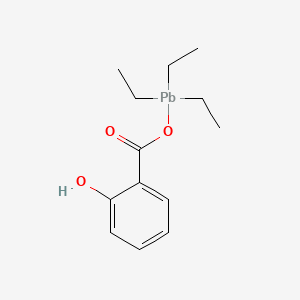
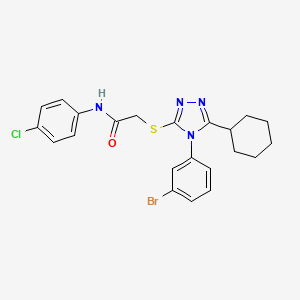
![2-methylpropyl 2-{3-[(4-butoxyphenyl)carbonyl]-4-hydroxy-5-oxo-2-(3,4,5-trimethoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B15082893.png)
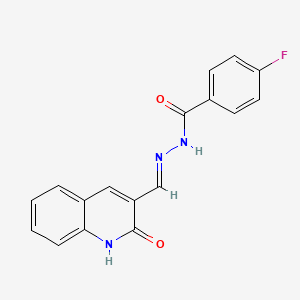
![5-(2,4-dichlorophenyl)-4-{[(E)-(5-methyl-2-thienyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B15082916.png)
![(5Z)-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15082924.png)
![2-ethoxy-4-[(E)-{[3-(4-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenol](/img/structure/B15082929.png)
![2-fluorobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone](/img/structure/B15082935.png)
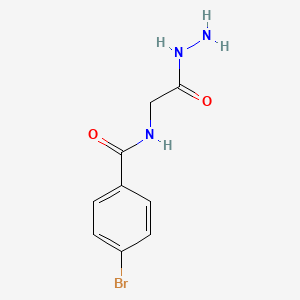

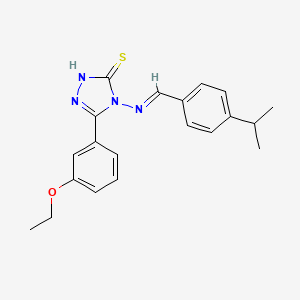
![2-{(3Z)-3-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B15082960.png)
